6-chloro-4-(4-isopropylphenyl)-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide
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Overview
Description
6-chloro-4-(4-isopropylphenyl)-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide is a useful research compound. Its molecular formula is C22H23ClN2O3S and its molecular weight is 430.95. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-4-(4-isopropylphenyl)-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-4-(4-isopropylphenyl)-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis of Benzothiazines
A study by Ashok et al. (2006) demonstrates the synthesis of 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines using microwave irradiation. This method offers a rapid and efficient way to produce benzothiazines with significant biological activities, such as COX-2 inhibition, cardiotonic effects, and potential antitumor and antibacterial properties, indicating their importance in pharmaceutical research (Ashok, Pallavi, Reddy, & Rao, 2006).
Structural Studies on Chlorothiazide Derivatives
Johnston et al. (2008) reported on the crystal structure of chlorothiazide solvates with pyridine, providing insight into the intermolecular interactions and stability of such compounds. These findings contribute to our understanding of the physical and chemical properties of benzothiazine derivatives, which is crucial for their formulation and application in medicinal chemistry (Johnston, Florence, & Kennedy, 2008).
Synthesis and Applications in Antimicrobial Agents
Research by Abdelghani et al. (2017) explores the synthesis of new pyrimidines and condensed pyrimidines derived from benzothiazine compounds. Their antimicrobial activity against Gram-positive and Gram-negative bacteria highlights the potential of benzothiazine derivatives in developing new antibacterial agents (Abdelghani, Said, Assy, & Hamid, 2017).
High-Pressure Structural Studies
A study by Oswald et al. (2010) on chlorothiazide under high-pressure conditions reveals an isosymmetric phase transition, underscoring the significance of physical chemistry research in understanding the behavior of benzothiazine derivatives under varying conditions. This knowledge can inform the development of novel materials and pharmaceuticals (Oswald, Lennie, Pulham, & Shankland, 2010).
Mechanism of Action
Pyrrolidine Ring
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly affect its bioavailability and therapeutic effects . .
properties
IUPAC Name |
[6-chloro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-15(2)16-5-8-18(9-6-16)25-14-21(22(26)24-11-3-4-12-24)29(27,28)20-10-7-17(23)13-19(20)25/h5-10,13-15H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVFZNQDAAAGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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